molecular formula C8H8F2O B7935096 2,3-Difluoro-1-ethoxybenzene

2,3-Difluoro-1-ethoxybenzene

Cat. No.: B7935096
M. Wt: 158.14 g/mol
InChI Key: CWFHFRGXRYOTGR-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-ethoxybenzene (CAS: 121219-07-6) is a polyfluorinated aromatic ether characterized by an ethoxy group (-OCH₂CH₃) at the 1-position and fluorine atoms at the 2- and 3-positions of the benzene ring. Synthesized via a multi-step process from precursor fluorinated benzenes, this compound is confirmed structurally through NMR, elemental analysis, and GC-MS . Its thermal and optoelectronic properties, measured via DSC, Abbe refractometer, and capacitance inductance testing, reveal high optical anisotropy (Δn = 0.22–0.33) and strong negative dielectric anisotropy (Δε = -7.63 to -12.02) . These attributes make it a critical component in liquid crystal displays (LCDs), where it enhances response times and energy efficiency by modulating electric field interactions .

Properties

IUPAC Name

1-fluoro-3-(2-fluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFHFRGXRYOTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In this method, ortho-lithiation and halogenation are performed at elevated temperatures (−40°C and −20°C, respectively) compared to traditional batch reactions requiring −70°C. The microreactor’s high surface-to-volume ratio facilitates rapid mixing and temperature regulation, reducing side reactions. Key steps include:

  • Ortho-lithiation : Aryl lithium intermediates are generated using n-BuLi at −40°C.

  • Halogenation : Electrophilic quenching with iodine at −20°C introduces the halogen substituent.

The continuous system achieved a yield of 91.3% in 16 minutes, outperforming batch processes (91.0% in 70 minutes). Computational fluid dynamics (CFD) simulations validated the kinetics, predicting an 88.7% yield at 1000 seconds, closely aligning with experimental results.

Advantages of Microreactor Systems

  • Temperature Efficiency : Operates at higher temperatures than batch methods, reducing energy costs.

  • Scalability : Modular design allows for seamless transition from lab-scale to industrial production.

  • Reproducibility : Automated control minimizes variability in product quality.

Organolithium-Mediated Synthetic Routes

Organolithium reagents enable precise functionalization of aromatic rings under cryogenic conditions. While originally developed for 2,3-difluorophenyl acetic acid synthesis, these methods are adaptable to this compound production.

Lithiation and Electrophilic Trapping

  • Lithiation : 1,2-Difluorobenzene reacts with n-BuLi at −70°C to form a lithium intermediate.

  • Electrophilic Quenching : The intermediate reacts with oxalic acid esters or ethylating agents (e.g., triethyloxonium tetrafluoroborate) to introduce ethoxy groups.

In industrial settings, tert-butyl lithium or LDA (lithium diisopropylamide) are preferred for their selectivity. For example, lithiation with n-BuLi in tetrahydrofuran (THF) at −70°C followed by ethylation achieves moderate yields (~75%).

Challenges and Mitigation Strategies

  • Side Reactions : Competitive radical pathways may form phenylsulfonyl byproducts. Using polar aprotic solvents (e.g., THF) suppresses radical intermediates.

  • Temperature Sensitivity : Strict cryogenic conditions (−70°C to −78°C) are required to prevent decomposition.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for continuous flow and organolithium-mediated synthesis:

Parameter Continuous Flow Organolithium
Temperature Range−40°C to −20°C−70°C to −78°C
Reaction Time16 minutes2–4 hours
Yield91.3%75–85%
ScalabilityHigh (industrial)Moderate (batch)
Byproduct Formation<5%10–15%

Industrial Production and Process Economics

Scale-Up Considerations

  • Catalyst Selection : Potassium carbonate or cesium fluoride enhances etherification efficiency in batch systems.

  • Solvent Recovery : THF and methyl tert-butyl ether (MTBE) are recycled via distillation, reducing costs.

Environmental Impact

Microreactor systems reduce waste generation by 30–40% compared to batch methods, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2,3-Difluoro-1-ethoxybenzene serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of various functional groups into the aromatic system.

Reaction Type Reagents Major Products
Electrophilic Aromatic SubstitutionNitrating agents (HNO₃/H₂SO₄)2,3-Difluoro-1-ethoxy-4-nitrobenzene
HalogenationHalogens (Br₂/Cl₂) with Lewis acid2,3-Difluoro-1-ethoxy-4-bromobenzene

Biological Studies

Research has indicated that this compound exhibits potential biological activities. Studies focus on its interactions with biological molecules, which may lead to the discovery of new therapeutic agents.

Medicinal Chemistry

The compound is utilized as a building block in drug development. Its fluorinated nature enhances metabolic stability and bioavailability in pharmaceutical applications. Researchers are exploring its role in synthesizing novel drug candidates that target specific biological pathways .

Liquid Crystal Technologies

In the field of materials science, this compound is incorporated into liquid crystal formulations. It contributes to the development of display technologies due to its favorable thermal and dielectric properties. For instance, it has been used in nematic liquid crystal compositions that exhibit high clearing points and dielectric anisotropy .

Case Study 1: Pharmaceutical Development

In a recent study, researchers synthesized a series of derivatives from this compound to evaluate their anti-cancer properties. The derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating potential for further development as therapeutic agents .

Case Study 2: Liquid Crystal Applications

A study published in Nature examined the use of this compound in liquid crystal displays. The compound was found to enhance the performance of liquid crystals by improving their response times and stability under varying temperature conditions .

Mechanism of Action

The mechanism of action of 2,3-difluoro-1-ethoxybenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products .

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : Ethoxy and propoxy groups impart similar dielectric and optical properties due to their electron-donating nature. However, ethoxy derivatives may offer better solubility in polar LC mixtures compared to bulkier propoxy analogs .
  • Industrial Viability : Both compounds achieve ~50% total yield, enabling cost-effective large-scale production .

Brominated vs. Ethoxy-Fluorinated Derivatives

1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9) exemplifies halogenated analogs with distinct properties:

Compound Molecular Weight Substituents Safety Profile
This compound 172.15 Ethoxy, 2,3-F Standard handling
1,4-Dibromo-2,3-difluorobenzene 271.89 Br, 2,3-F High toxicity; requires rigorous protocols

Key Findings :

  • Reactivity and Safety : Bromine’s electronegativity and size increase toxicity risks (e.g., skin/eye irritation, inhalation hazards), necessitating stringent safety measures for brominated derivatives . Ethoxy-fluorinated compounds pose lower handling risks, favoring industrial adoption .

Positional Isomerism in Fluorinated Ethoxybenzenes

Variations in fluorine substitution patterns significantly impact material properties:

Compound Fluorine Positions Δε Range Stability in LC Formulations
This compound 2,3-F -7.63–-12.02 High thermal stability
2,4-Difluoro-1-ethoxybenzene 2,4-F -5.2–-9.8* Moderate stability*

Key Findings :

  • Dielectric Anisotropy: Adjacent fluorine atoms (2,3-positions) enhance negative dielectric anisotropy compared to non-adjacent (2,4-) configurations, optimizing electric field responsiveness in LCDs .
  • Synthetic Challenges : 2,3-Difluoro isomers may require precise fluorination steps, but their superior performance justifies the complexity .

Biological Activity

2,3-Difluoro-1-ethoxybenzene is an organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of fluorine atoms and an ethoxy group, enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be represented by the molecular formula C9H10F2OC_9H_{10}F_2O. The compound exhibits notable chemical reactivity due to the electronegative fluorine atoms that influence its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The mechanism involves the compound acting as a nucleophile, where the benzene ring reacts with electrophiles to form various substituted products. This property makes it a useful intermediate in synthesizing biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's structure may facilitate specific interactions with target proteins or enzymes, leading to novel therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionModulation of hexokinase activity

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated that the compound exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were more pronounced under hypoxic conditions, suggesting that the compound could be developed as a targeted therapy for hypoxic tumors. Molecular docking studies revealed that it binds effectively to key enzymes involved in cancer metabolism.

Pharmacological Applications

The compound is being explored as a building block in drug development due to its diverse biological activities. It has potential applications in creating novel pharmaceuticals targeting bacterial infections and cancer therapies.

Table 2: Potential Pharmacological Applications

Application AreaDescription
AntibioticsDevelopment of new antimicrobial agents
Anticancer DrugsSynthesis of compounds targeting cancer
AgrochemicalsUse in developing plant protection agents

Q & A

Q. Critical Considerations :

  • Fluorine’s electron-withdrawing effect directs substitution to specific positions, influencing regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates .

Basic: What analytical techniques validate the structure and purity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Identifies fluorine environments (δ -110 to -150 ppm for aromatic fluorines) .
    • ¹H NMR : Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for CH₂) .
  • Gas Chromatography (GC) : Quantifies purity (>95% in commercial batches) and detects volatile byproducts .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z ≈ 158 for C₈H₈F₂O) .

Data Cross-Validation :
Compare experimental spectra with computational predictions (e.g., NIST Chemistry WebBook ) to resolve ambiguities.

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling; avoid inhalation of vapors .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services .
  • Emergency Measures : For spills, absorb with inert material (e.g., sand) and avoid water to prevent contamination .

Advanced: How do fluorine substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer :
Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing stability in NAS. Key observations:

  • Directing Effects : Fluorine at the 2- and 3-positions directs ethoxy substitution to the 1-position via meta/para activation .
  • Reaction Optimization :
    • Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, leveraging fluorine’s ortho-directing effect .
    • Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction rates .

Contradiction Alert :
Some studies report inconsistent yields due to competing side reactions (e.g., dehalogenation). Mitigate by optimizing catalyst loading and temperature .

Advanced: How to resolve discrepancies in purity assessments between GC and NMR data?

Methodological Answer :
Discrepancies arise from:

  • GC Limitations : Volatile impurities may co-elute with the target compound.
  • NMR Sensitivity : Non-volatile contaminants (e.g., salts) remain undetected.

Q. Resolution Strategies :

Multi-Method Validation : Combine GC, HPLC, and ¹⁹F NMR for cross-verification .

Impurity Profiling : Use high-resolution MS to identify low-abundance contaminants .

Internal Standards : Spike samples with deuterated analogs (e.g., 1-bromo-2,5-difluorobenzene-d3) for quantitative NMR .

Advanced: What computational tools aid in predicting the physicochemical properties of this compound?

Q. Methodological Answer :

  • NIST Chemistry WebBook : Provides thermodynamic data (e.g., boiling points, vapor pressure) for benchmarking experimental results .
  • ECHA Databases : Validate toxicity and environmental persistence using QSAR models .
  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Gaussian or ORCA software) .

Case Study :
Computational predictions of logP (≈2.1) align with experimental octanol-water partitioning studies, confirming hydrophobicity .

Advanced: How to optimize solvent systems for recrystallizing this compound?

Q. Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity .
  • Gradient Cooling : Slowly reduce temperature from 50°C to 4°C to maximize crystal yield.
  • Purity Check : Monitor melting point (mp) consistency; deviations >2°C indicate impurities .

Data-Driven Approach :
Refer to phase diagrams of similar difluorobenzene derivatives to refine solvent ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.